Lepadiformine B
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Overview
Description
Lepadiformine B is a natural product found in Clavelina moluccensis with data available.
Scientific Research Applications
1. Cardiovascular and Antiarrhythmic Properties
Lepadiformine B has been studied for its effects on the cardiovascular system. In a study on frog atrial myocytes, it was found to influence the inward rectifying K+ outward current (I(K1)) in cardiac muscle, indicating potential antiarrhythmic properties (Sauviat et al., 2006). Another research highlighted the cardiovascular effects of lepadiformine in vivo and in vitro, suggesting its role in the treatment of cardiac arrhythmias (Jugé et al., 2001).
2. Potential in Alkaloid Synthesis
Lepadiformine B has been a focal point in the development of synthetic methodologies for alkaloids. Studies have been conducted on the total synthesis of lepadiformine A, B, and C using various techniques, demonstrating the molecule's importance in the field of organic chemistry (Perry et al., 2012), (Schaer & Renaud, 2006), (Sun et al., 2001).
3. Cytotoxic Properties
Research has identified lepadiformine as a cytotoxic alkaloid with potential applications in cancer research. Its unique structure and cytotoxic effects make it a candidate for further investigation in this field (Biard et al., 1994), (Kubanek et al., 1995).
4. Stereoselective Synthesis
Several studies have focused on the stereoselective synthesis of lepadiformine, exploring different methods to achieve its complex tricyclic structure. These syntheses are crucial for understanding the molecule's bioactivity and potential therapeutic applications (Lee et al., 2017), (Nishikawa et al., 2017).
properties
Product Name |
Lepadiformine B |
---|---|
Molecular Formula |
C17H31NO |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
[(3S,5R,7aS,11aS)-5-butyl-2,3,5,6,7,7a,8,9,10,11-decahydro-1H-pyrrolo[2,1-j]quinolin-3-yl]methanol |
InChI |
InChI=1S/C17H31NO/c1-2-3-7-15-9-8-14-6-4-5-11-17(14)12-10-16(13-19)18(15)17/h14-16,19H,2-13H2,1H3/t14-,15+,16-,17-/m0/s1 |
InChI Key |
BGBFXHCJNCIRRA-YVSFHVDLSA-N |
Isomeric SMILES |
CCCC[C@@H]1CC[C@@H]2CCCC[C@@]23N1[C@@H](CC3)CO |
Canonical SMILES |
CCCCC1CCC2CCCCC23N1C(CC3)CO |
synonyms |
lepadiformine lepadiformine A lepadiformine B lepadiformine C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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